
3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol is an organic compound with the molecular formula C7H12BrN3O This compound features a pyrazole ring substituted with a bromine atom and a methyl group, along with an amino alcohol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol typically involves multi-step organic reactions. One common method includes:
Formation of the pyrazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Introduction of the amino alcohol side chain: This step involves nucleophilic substitution reactions where the brominated pyrazole is reacted with an appropriate amino alcohol precursor under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyrazole.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogen-substituted pyrazole.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(5-chloro-1-methyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol: Similar structure but with a chlorine atom instead of bromine.
3-Amino-1-(5-fluoro-1-methyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol imparts unique reactivity and potential biological activity compared to its chloro and fluoro analogs. This makes it a valuable compound for specific research applications where bromine’s properties are advantageous.
Properties
Molecular Formula |
C8H14BrN3O |
|---|---|
Molecular Weight |
248.12 g/mol |
IUPAC Name |
3-amino-1-(5-bromo-1-methylpyrazol-4-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H14BrN3O/c1-5(3-10)7(13)6-4-11-12(2)8(6)9/h4-5,7,13H,3,10H2,1-2H3 |
InChI Key |
JKYCEILQHLBUHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C1=C(N(N=C1)C)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13192749.png)

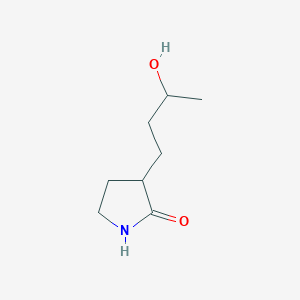
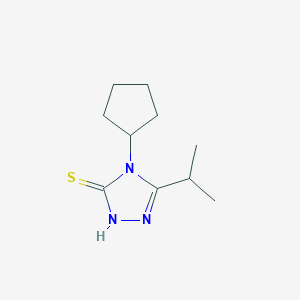
![3-(2-Aminoethyl)-5-{[4-(difluoromethoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13192767.png)
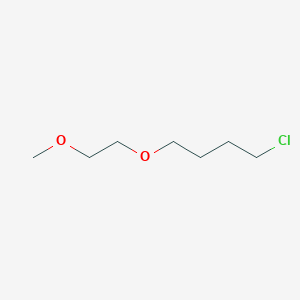
![3-[2-(Aminomethyl)piperidin-1-yl]propan-1-ol](/img/structure/B13192776.png)

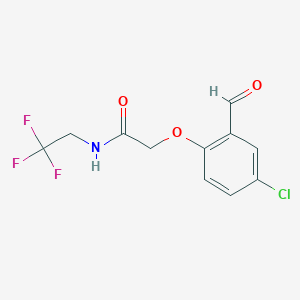
![6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-5-chloropyridine-2-carboxylic acid](/img/structure/B13192796.png)
![1-[5-(Aminomethyl)furan-2-yl]propan-1-one](/img/structure/B13192798.png)
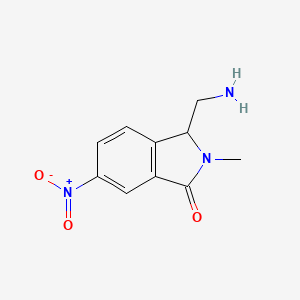
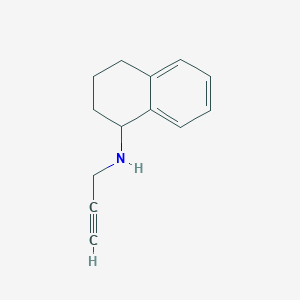
![tert-butyl N-[(4-hydroxy-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate](/img/structure/B13192804.png)
